REACTION_CXSMILES
|
O.[OH:2][C:3]1[CH:13]=[CH:12][C:6]([CH:7](O)[C:8]([O-:10])=[O:9])=[CH:5][CH:4]=1.[Na+].[PH2]([O-])=O.[K+].[PH2](O)=O.Cl>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][C:8]([OH:10])=[O:9])=[CH:12][CH:13]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
O.OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
[PH2](=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
143 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl isobutyl ketone
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |